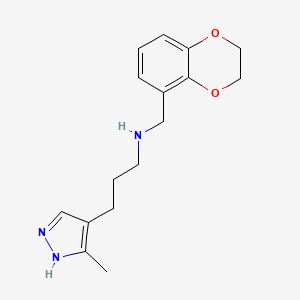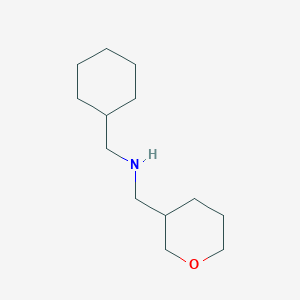![molecular formula C13H9F3O3S2 B7576642 4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol, commonly known as TFSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 380.37 g/mol. TFSP is a versatile compound that can be used in the synthesis of various organic molecules, and its unique properties make it an attractive candidate for research in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of TFSP is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. TFSP has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. TFSP has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
TFSP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. TFSP has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
TFSP has several advantages for use in lab experiments. It is a versatile compound that can be used in the synthesis of various organic molecules, and its unique properties make it an attractive candidate for research in the fields of chemistry, biology, and medicine. However, TFSP is a toxic compound that requires careful handling and should be used with caution.
Orientations Futures
There are several future directions for research on TFSP. One area of research is the development of new drugs based on TFSP. TFSP has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Another area of research is the development of new materials based on TFSP. TFSP has been used in the synthesis of novel materials, such as metal-organic frameworks and polymers, and further research in this area could lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of TFSP and its potential applications in various fields.
Méthodes De Synthèse
TFSP can be synthesized using various methods, including the reaction of 4-chlorothiophenol with sodium trifluoromethanesulfinate in the presence of a base. Another method involves the reaction of 4-hydroxythiophenol with trifluoromethanesulfonic anhydride in the presence of a base. The synthesis of TFSP requires careful handling and should be carried out under controlled conditions due to the toxic nature of some of the reagents used.
Applications De Recherche Scientifique
TFSP has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a reagent for the synthesis of various organic molecules, including sulfones, sulfonamides, and sulfonate esters. TFSP has also been used in the synthesis of novel materials, such as metal-organic frameworks and polymers.
In the field of biology, TFSP has been studied for its potential as a bioactive compound. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. TFSP has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
4-[4-(trifluoromethylsulfonyl)phenyl]sulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S2/c14-13(15,16)21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(17)2-4-10/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNYVTWITWAXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)

![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)



